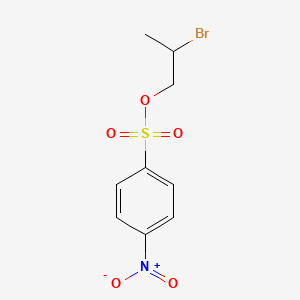
2-Bromopropyl 4-nitrobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromopropyl 4-nitrobenzene-1-sulfonate is an organic compound that features a brominated propyl group attached to a nitrobenzene sulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropyl 4-nitrobenzene-1-sulfonate typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzene-1-sulfonic acid.
Bromination: The sulfonic acid derivative is reacted with 2-bromopropanol in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Bromopropyl 4-nitrobenzene-1-sulfonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Reduction: The major product is 2-Aminopropyl 4-nitrobenzene-1-sulfonate.
Oxidation: The major product is 2-Carboxypropyl 4-nitrobenzene-1-sulfonate.
科学研究应用
2-Bromopropyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: The bromine atom can be replaced with biologically active molecules, making it useful in the development of bioconjugates.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Can be used in the preparation of functionalized polymers and materials with specific properties.
作用机制
The mechanism of action of 2-Bromopropyl 4-nitrobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the sulfonate group can participate in various interactions.
相似化合物的比较
Similar Compounds
2-Chloropropyl 4-nitrobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropyl 4-nitrobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
2-Bromopropyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
属性
CAS 编号 |
130018-56-3 |
|---|---|
分子式 |
C9H10BrNO5S |
分子量 |
324.15 g/mol |
IUPAC 名称 |
2-bromopropyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 |
InChI 键 |
PVKYEHUUUAGNSN-UHFFFAOYSA-N |
规范 SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
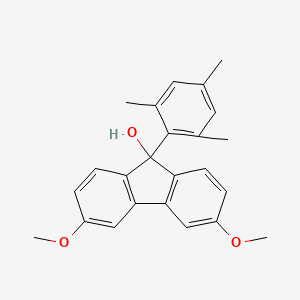
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
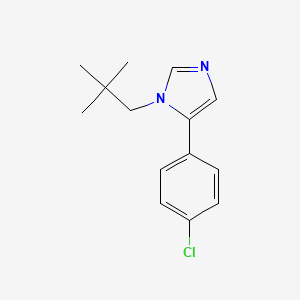
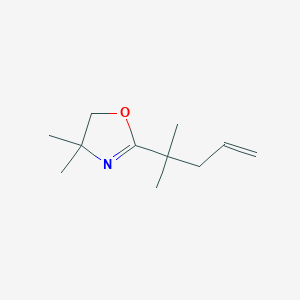

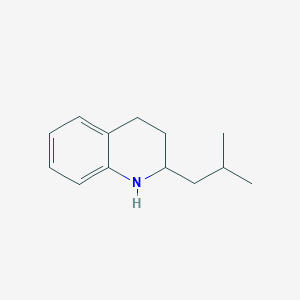
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
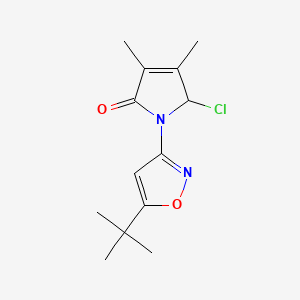
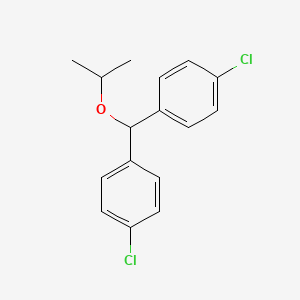
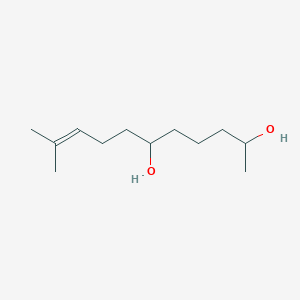


![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
